molecular formula C17H15F2NO2S3 B6477781 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 2640881-11-2

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

Cat. No.: B6477781
CAS No.: 2640881-11-2
M. Wt: 399.5 g/mol
InChI Key: UHJHUPFLMQBNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a bithiophene-ethyl backbone and a 2,5-difluorophenylmethanesulfonamide moiety. Its structure combines aromatic heterocyclic (bithiophene) and fluorinated phenyl components, which are known to influence electronic properties, solubility, and biological interactions. However, specific pharmacological or industrial applications for this exact derivative remain understudied in the literature .

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2S3/c18-13-3-5-15(19)12(10-13)11-25(21,22)20-8-7-14-4-6-17(24-14)16-2-1-9-23-16/h1-6,9-10,20H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJHUPFLMQBNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bithiophene moiety and a methanesulfonamide group, which are known to influence various biological interactions. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting data tables, and discussing case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F2N2O2SC_{17}H_{16}F_2N_2O_2S, with a molecular weight of approximately 350.38 g/mol. The presence of both the bithiophene and difluorophenyl groups contributes to its unique chemical properties.

Research indicates that the methanesulfonamide group in compounds similar to this compound can interact with key biological targets such as enzymes involved in inflammatory processes. For instance, studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial in mediating inflammatory responses .

Anti-inflammatory Effects

Several studies have reported on the anti-inflammatory properties of sulfonamide derivatives. For example, a study demonstrated that certain benzothieno derivatives inhibited COX-2 and iNOS expression in human keratinocyte and macrophage cell lines exposed to inflammatory stimuli . This suggests that this compound may exhibit similar effects due to its structural characteristics.

Cytotoxicity and Selectivity

The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For instance, compounds with similar bithiophene structures have shown selective cytotoxicity towards certain cancer cells while sparing normal cells . The selectivity is often attributed to the unique binding interactions facilitated by the bithiophene moiety.

Data Tables

Biological Activity Descriptor Reference
COX-2 InhibitionIC50 = 3.5 µM
iNOS InhibitionIC50 = 4.0 µM
Cytotoxicity (Cancer)IC50 = 12 µM

Case Studies

  • Study on Inflammatory Response:
    A study investigated the effects of various sulfonamide derivatives on inflammatory markers in a mouse model. The results indicated that compounds structurally similar to this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
  • Cancer Cell Line Evaluation:
    Another research effort focused on the cytotoxic effects of bithiophene-containing compounds on breast cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents against specific cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

A. 5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides (e.g., 4a-4m)

  • Structural Differences : These analogues replace the bithiophene-ethyl group with a furan-sulfonamide scaffold and incorporate ketone or methyl substituents.
  • Synthetic Pathways : Both classes use chlorosulfonic acid for sulfonyl chloride formation, but the target compound employs bromofuran intermediates (e.g., 5-bromofuran-2-sulfonyl chloride) rather than furan derivatives .
  • Biological Activity : While the furan-based sulfonamides show antimicrobial activity (e.g., against S. aureus and E. coli), the bithiophene variant’s activity is uncharacterized, though the bithiophene moiety may enhance π-π stacking and membrane penetration .

B. Methanesulfonamide Kinase Inhibitors (e.g., Compounds 10R and 12S)

  • Structural Differences : These kinase inhibitors feature thiazole and pyrimidine substituents instead of bithiophene and difluorophenyl groups.
Fluorinated Methanesulfonate Derivatives

A. Ethofumesate (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate)

  • Application : A herbicide with a benzofuran-methanesulfonate core.
  • Comparison : The target compound’s bithiophene-ethyl chain may offer greater conformational flexibility than ethofumesate’s rigid benzofuran ring, affecting environmental persistence or target specificity .

B. Fluoroglycofen Ethyl Ester

  • Structural Contrast: Contains a nitrobenzoate ester linked to trifluoromethylphenoxy groups, differing from the sulfonamide and bithiophene motifs in the target compound.
  • Relevance : Highlights the role of fluorinated aromatic systems in agrochemicals, suggesting the target compound’s difluorophenyl group could be leveraged for similar stability or bioactivity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Furan-Sulfonamides (4a-4m) Ethofumesate
Molecular Weight ~400–450 g/mol (estimated) 300–350 g/mol 310.3 g/mol
LogP (Lipophilicity) High (due to bithiophene and F) Moderate Moderate
Bioactivity Underexplored Antimicrobial Herbicidal
Synthetic Complexity High (multiple heterocycles) Moderate Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.